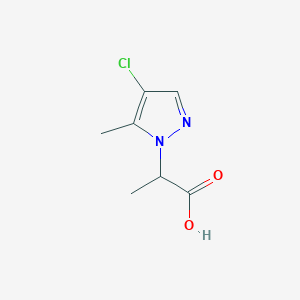
5,7-Dichloro-2-methylquinoline
Overview
Description
5,7-Dichloro-2-methylquinoline (DCMQ) is a synthetic organic compound with a wide range of applications in the scientific research field. It is a pale yellow solid that is soluble in organic solvents and has a melting point of 121-123°C. DCMQ has been used in a variety of research applications, including as a fluorescent dye, a chromogenic reagent, and a fluorescent quencher. It has also been used to investigate the mechanism of action of certain enzymes and to study the structure of proteins.
Scientific Research Applications
Synthesis and Spectroscopy Studies
- Synthesis and Characterization : 5,7-Dichloro-2-methylquinoline and its derivatives have been synthesized and characterized through various spectroscopic techniques. These compounds are studied for their molecular structures and electronic spectra, offering insights into their chemical properties (Małecki et al., 2010).
Therapeutic Applications
- Cytotoxicity Against Lung Cancer : Research has investigated the cytotoxic effects of 5,7-Dichloro-2-methylquinoline derivatives on human lung cancer cells, suggesting potential therapeutic applications in oncology (Wen et al., 2022).
Solubility and Mixing Properties
- Solubility Analysis : The solubility of 5,7-Dichloro-2-methylquinoline in various solvents has been determined, providing valuable data for its application in different mediums (Yang et al., 2019).
Anticancer Research
- Platinum(II) Complexes for Cancer Treatment : Studies on platinum(II) complexes with 5,7-Dichloro-2-methylquinoline ligands have shown significant cytotoxic effects on cancer cells, indicating potential for developing new anticancer drugs (Živković et al., 2018).
Optical and Pharmaceutical Potential
- Photophysical/Optical Probing : Research has explored the use of 5,7-Dichloro-2-methylquinoline in photophysical and optical probing, with potential applications in medicinal and biochemical fields (Ullah et al., 2022).
Chelating Applications
- Chelating Reagents for Cobalt Preconcentration : The compound has been compared as a chelating reagent for cobalt in analytical applications, highlighting its utility in chemical analysis (Tsakovski et al., 2002).
Light Emitting Materials
- Electroluminescent Properties : Derivatives of 5,7-Dichloro-2-methylquinoline have been investigated for their potential as light-emitting materials, with applications in organic light-emitting devices (Chen et al., 2007).
Copper(II) Binding and Neurodegenerative Diseases
- Neurodegenerative Disease Treatment : Studies have explored the binding properties of 5,7-Dichloro-2-methylquinoline with Copper(II) and its implications in treating neurodegenerative diseases like Alzheimer's (Summers et al., 2020).
properties
IUPAC Name |
5,7-dichloro-2-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N/c1-6-2-3-8-9(12)4-7(11)5-10(8)13-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOGMFBWKANERDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20589084 | |
| Record name | 5,7-Dichloro-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26933-09-5 | |
| Record name | 5,7-Dichloro-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 26933-09-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















